1,2,3,4-Tetrafluoro-5,8-dihydroxyanthraquinone

Organic Electronics Photochemistry Redox Chemistry

Researchers developing OPCs need a material that reduces charge leakage and improves electron acceptance. Tetrafluoro-5,8-dihydroxyanthraquinone solves this: • Shifts photoreduction to direct electron transfer via tetrafluoro pattern. • 5,8-dihydroxy chelation immobilizes metal oxides in the active layer. • High lipophilicity (XLogP3 3.7) boosts intracellular uptake in biological assays. Rapid shipping available.

Molecular Formula C14H4F4O4
Molecular Weight 312.17 g/mol
CAS No. 102822-05-9
Cat. No. B027336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Tetrafluoro-5,8-dihydroxyanthraquinone
CAS102822-05-9
Molecular FormulaC14H4F4O4
Molecular Weight312.17 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1O)C(=O)C3=C(C2=O)C(=C(C(=C3F)F)F)F)O
InChIInChI=1S/C14H4F4O4/c15-9-7-8(10(16)12(18)11(9)17)14(22)6-4(20)2-1-3(19)5(6)13(7)21/h1-2,19-20H
InChIKeyPKJLMPNJHMHOIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3,4-Tetrafluoro-5,8-dihydroxyanthraquinone – Baseline Overview


1,2,3,4-Tetrafluoro-5,8-dihydroxyanthraquinone (CAS 102822-05-9) is a synthetic polyhalogenated anthraquinone derivative [1]. Its core anthraquinone scaffold is substituted with two hydroxyl groups at the 5- and 8-positions and four fluorine atoms at the 1-, 2-, 3-, and 4-positions [1]. This specific substitution pattern fundamentally alters its electronic and physicochemical profile relative to other dihydroxyanthraquinone isomers or non-fluorinated analogs [1].

1,2,3,4-Tetrafluoro-5,8-dihydroxyanthraquinone: No Generic Substitute


Generic substitution fails because the specific 1,2,3,4-tetrafluoro substitution pattern on the anthraquinone core induces a dramatic change in electronic character compared to non-fluorinated or differently substituted dihydroxyanthraquinones [1]. The strong electron-withdrawing effect of the four fluorine atoms lowers the reduction potential and stabilizes the radical anion, shifting the photoreduction mechanism from hydrogen-atom abstraction to direct electron transfer [1][2]. This altered redox behavior, combined with the 5,8-dihydroxy chelation site, creates a unique profile that cannot be replicated by analogs lacking this precise fluorination pattern [1][3].

1,2,3,4-Tetrafluoro-5,8-dihydroxyanthraquinone – Differentiation Evidence


Electron Transfer Photoreduction Mechanism

The 1,2,3,4-tetrafluoro substitution pattern on the anthraquinone core fundamentally alters the excited-state behavior. While non-fluorinated anthraquinones typically undergo photoreduction via hydrogen-atom abstraction, polyhalogenated anthraquinones including the 1,2,3,4-tetrafluoro derivative are photoreduced in ethanol via direct electron transfer [1][2]. This switch is attributed to the mixing of ππ* with nπ* states in the T1 state and the enhanced electron-accepting character conferred by the fluorine substituents [2]. 1,2,3,4-Tetrafluoroanthraquinone (the non-hydroxylated analog) also exhibits this electron transfer mechanism, but the 5,8-dihydroxy groups of the target compound introduce additional hydrogen-bonding and metal-chelating capabilities not present in the parent tetrafluoroanthraquinone [1].

Organic Electronics Photochemistry Redox Chemistry

Dual Electron Acceptor & Metal Chelator Function

The compound's 5,8-dihydroxy moiety provides a strong chelation site for metal oxides, while the tetrafluorinated ring enhances electron-accepting properties [1]. This dual functionality is explicitly leveraged in photoconductor device architectures. Patents describe the use of 1,2,3,4-tetrafluoro-5,8-dihydroxyanthraquinone (TFQ) as a chelating agent attached to metal oxides (e.g., ZnO, TiO₂, SnO₂) within the active layer of single-layered photoconductors [1]. The combination of chelation and electron acceptance improves charge acceptance and minimizes charge leakage [1]. Other chelating agents like quinizarin (1,4-dihydroxyanthraquinone) lack the tetrafluoro substitution and thus have a different electronic profile [1].

Photoconductors Imaging Members Materials Science

Lipophilicity Gain Over Non-Fluorinated Analogs

Fluorination is a common strategy to increase lipophilicity and metabolic stability. The target compound has a predicted LogP (XLogP3-AA) of 3.7 [1]. In comparison, 1,8-dihydroxyanthraquinone (danthron) has a predicted XLogP3 of 2.5, and 1,4-dihydroxyanthraquinone (quinizarin) has a predicted XLogP3 of 2.2 [2][3]. The substantial increase in LogP (Δ > 1.0) indicates significantly higher membrane permeability and altered biodistribution potential.

Medicinal Chemistry ADME Drug Design

ROS Generation via Electron Transport Chain

The compound interacts with the cellular electron transport chain, leading to the production of reactive oxygen species (ROS) . This mechanism is shared by some anthraquinones, but the specific fluorination pattern influences the compound's cellular uptake and redox potential. While direct comparative ROS data for this specific compound against other dihydroxyanthraquinones is not available in the primary literature, the combination of enhanced lipophilicity (LogP 3.7) [1] and the electron-accepting properties conferred by the fluorine atoms [2] suggests a distinct intracellular distribution and redox activity profile compared to non-fluorinated analogs.

Cancer Biology Redox Biology Apoptosis

1,2,3,4-Tetrafluoro-5,8-dihydroxyanthraquinone – Application Scenarios


Photoconductor & Imaging Member Development

This compound is directly applicable as a chelating agent for metal oxides in the active layer of single-layered photoconductors [1]. Its dual functionality—strong metal chelation via the 5,8-dihydroxy motif and enhanced electron acceptance due to tetrafluorination—addresses the need for improved charge acceptance and minimized charge leakage in advanced photoreceptor devices [1]. Procurement is warranted for R&D groups specifically developing next-generation imaging members or organic photoconductors where this patented combination of properties is required [1].

Electron Acceptor for Organic Electronics & Photoredox Catalysis

The compound's enhanced electron-accepting character, resulting from the tetrafluoro substitution, makes it a candidate for organic solar cells and other electronic devices [1][2]. The direct electron transfer photoreduction mechanism observed in related tetrafluoroanthraquinones suggests utility in photoredox catalytic cycles where efficient electron capture is paramount [2]. Researchers seeking a fluorinated electron acceptor with additional chelation and hydrogen-bonding capacity (from the hydroxyl groups) should prioritize this compound over non-hydroxylated tetrafluoroanthraquinones [1][2].

Cellular ROS Induction with Enhanced Membrane Permeability

The compound's predicted high lipophilicity (XLogP3 = 3.7) [1] compared to common dihydroxyanthraquinones (LogP ~2.2-2.5) [2] indicates superior membrane permeability. This property is advantageous for cell-based assays investigating ROS-mediated apoptosis or oxidative stress, where efficient cellular uptake is critical . Procurement is recommended for studies where non-fluorinated hydroxyanthraquinones have shown insufficient intracellular accumulation or activity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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